molecular formula C20H18Cl2N4O3S B2995374 2,3-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921097-71-4

2,3-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2995374
CAS No.: 921097-71-4
M. Wt: 465.35
InChI Key: JZDVSRDRDOZOHQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a dichlorinated benzene ring, a sulfonamide linker, and a 3-(6-morpholinopyridazin-3-yl)phenyl substituent.

Properties

IUPAC Name

2,3-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S/c21-16-5-2-6-18(20(16)22)30(27,28)25-15-4-1-3-14(13-15)17-7-8-19(24-23-17)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDVSRDRDOZOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a sulfonamide functional group, which is known for its antibacterial properties, alongside dichloro and morpholinopyridazin moieties that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₂S
  • Molecular Weight : Approximately 463.42 g/mol

The presence of the sulfonamide group contributes significantly to its pharmacological properties, while the dichloro substituents and morpholinopyridazine ring enhance its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. Studies on related compounds have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives of benzenesulfonamide have demonstrated efficacy in inhibiting bacterial growth in vitro.

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters. A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts revealed notable changes in coronary resistance and perfusion pressure when treated with various sulfonamides, including those structurally related to this compound .

Case Studies

  • Study on Perfusion Pressure : In an experimental design assessing the impact of benzenesulfonamide derivatives on isolated rat hearts, researchers found that certain compounds significantly affected perfusion pressure and coronary resistance. The results indicated a potential therapeutic role for these compounds in managing cardiovascular conditions .
    GroupCompoundDose (nM)
    IControl-
    IIBenzenesulfonamide0.001
    IIICompound 20.001
    IVCompound 30.001
    VCompound 40.001
    VICompound 50.001
  • Calcium Channel Interaction : Another study highlighted the interaction of sulfonamides with calcium channels, suggesting that similar compounds could serve as calcium channel blockers, offering insights into their potential use in treating hypertension and other cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid architecture combining sulfonamide, pyridazine, and morpholine groups. Below is a comparative analysis with structurally related sulfonamide derivatives:

Compound Key Structural Features Molecular Weight Reported Applications Key Differences
2,3-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide Dichlorobenzene sulfonamide + 3-(6-morpholinopyridazinyl)phenyl Not explicitly stated Hypothesized: Kinase inhibition, anticancer (based on structural analogs) Unique pyridazine-morpholine substituent; likely improved solubility and target affinity.
2,3-Dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide Dichlorobenzene sulfonamide + isoxazole-methyl group Not explicitly stated Research chemical (supplier data); potential bioactivity inferred from sulfonamide class Isoxazole substituent may reduce metabolic stability compared to morpholine-pyridazine.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Sulfonamide + pyrazolopyrimidine + fluorinated chromenone 616.9 g/mol Anticancer candidate (explicitly synthesized and tested) Chromenone and fluorine atoms enhance π-π stacking and binding to hydrophobic pockets.
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide + phenyl group Not explicitly stated Monomer for polyimide synthesis (material science) Lacks sulfonamide group; primarily used in polymer chemistry.

Research Findings and Data Gaps

  • Crystallography : Tools like SHELX and ORTEP-3 could resolve its crystal structure, aiding in structure-activity relationship (SAR) studies.
  • Supplier Data : Commercial analogs (e.g., 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide) are available but lack detailed pharmacological profiles .

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